

solubility of 3-Hydroxy-4-methoxy-2-nitrobenzaldehyde in organic solvents

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Compound of Interest

Compound Name: 3-Hydroxy-4-methoxy-2-nitrobenzaldehyde

Cat. No.: B3021471

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An In-depth Technical Guide to the Solubility of **3-Hydroxy-4-methoxy-2-nitrobenzaldehyde**

Abstract

This technical guide provides a comprehensive analysis of the solubility of **3-Hydroxy-4-methoxy-2-nitrobenzaldehyde** (CAS No. 6284-92-0), a key intermediate in the synthesis of pharmaceuticals and other bioactive compounds.[1] Due to a notable absence of quantitative solubility data in published literature, this document establishes a theoretical framework for predicting its solubility based on its physicochemical properties and molecular structure. Furthermore, it offers detailed, field-proven experimental protocols for researchers to quantitatively determine its solubility in various organic solvents. This guide is intended for researchers, chemists, and formulation scientists in the pharmaceutical and chemical industries who require a deep understanding of this compound's behavior in solution for process development, reaction optimization, and formulation design.

Introduction: The Synthetic Value of 3-Hydroxy-4-methoxy-2-nitrobenzaldehyde

3-Hydroxy-4-methoxy-2-nitrobenzaldehyde is an aromatic aldehyde possessing a unique arrangement of functional groups—hydroxyl, methoxy, nitro, and aldehyde—that make it a versatile precursor for constructing complex molecular architectures.[1] Its utility as a building

block in the development of antimicrobial and anti-inflammatory agents, as well as in the synthesis of dyes, underscores the importance of understanding its fundamental properties.^[1]

Solubility is a critical parameter that dictates the efficiency of synthetic reactions, influences purification strategies such as crystallization, and is paramount in the formulation of active pharmaceutical ingredients (APIs). An informed approach to solvent selection can prevent yield losses, improve purity profiles, and streamline process scale-up. This guide provides the foundational knowledge and practical methodologies to effectively work with this compound in a laboratory setting.

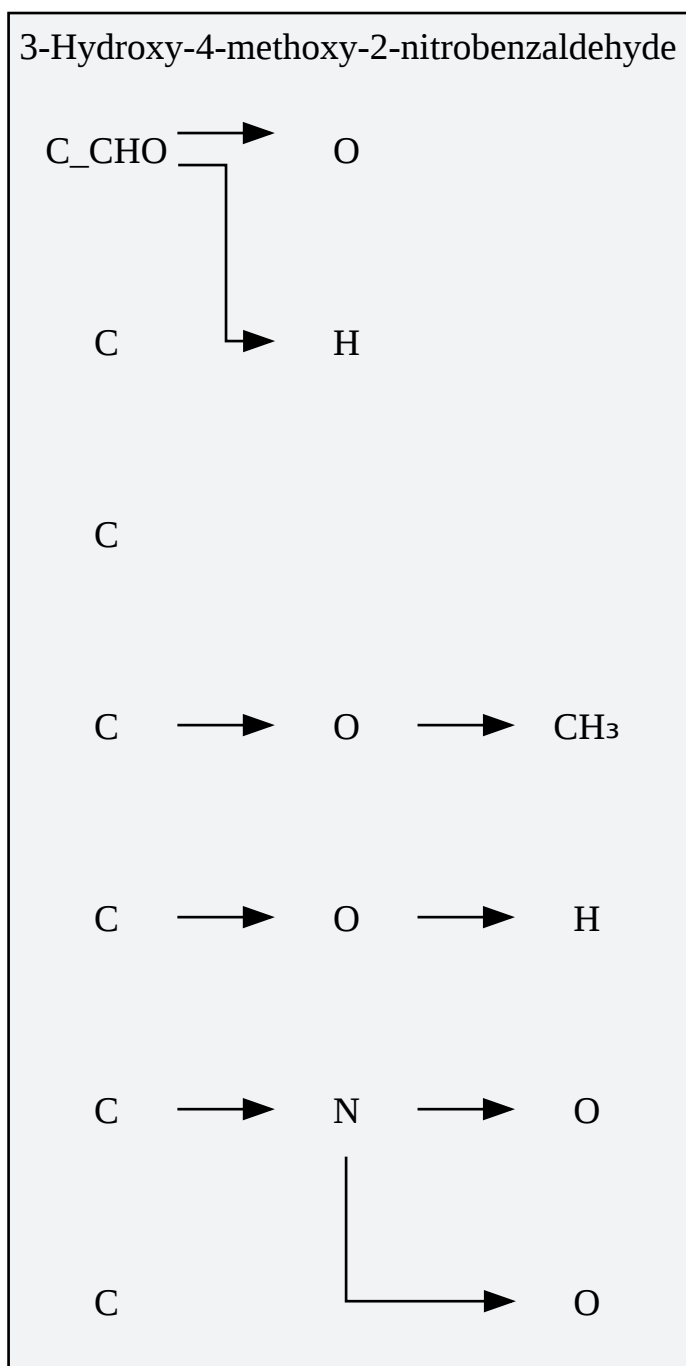
Physicochemical Profile and Molecular Structure Analysis

The solubility of a compound is intrinsically linked to its molecular structure. The key physicochemical properties of **3-Hydroxy-4-methoxy-2-nitrobenzaldehyde** are summarized below.

Property	Value	Source(s)
CAS Number	6284-92-0	^[1] ^[2]
Molecular Formula	C ₈ H ₇ NO ₅	^[1] ^[3]
Molecular Weight	197.15 g/mol	^[1]
Appearance	Solid	^[3]
Melting Point	147-148 °C	^[1] ^[2]
Boiling Point	343.1 °C (at 760 mmHg)	^[1]
Synonyms	2-Nitro-3-hydroxy-4-methoxybenzaldehyde	^[3]

The molecule's structure is central to its interaction with solvents. The presence of a phenolic hydroxyl (-OH) group and an aldehyde (-CHO) group allows for hydrogen bonding. The nitro group (-NO₂) is strongly electron-withdrawing and polar, while the methoxy (-OCH₃) group also contributes to the molecule's polarity.

A key structural feature is the ortho positioning of the nitro and hydroxyl groups. This arrangement creates the potential for intramolecular hydrogen bonding between the hydroxyl proton and an oxygen atom of the nitro group. This internal interaction can reduce the availability of the hydroxyl group to form hydrogen bonds with solvent molecules, a factor that must be considered when predicting solubility compared to its isomers, such as 5-Nitrovanillin (4-hydroxy-3-methoxy-5-nitrobenzaldehyde), where such intramolecular bonding is not possible.



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Caption: Intramolecular H-bond in **3-hydroxy-4-methoxy-2-nitrobenzaldehyde**.

Theoretical and Qualitative Solubility Profile

Based on the principle of "like dissolves like," we can predict the solubility behavior of **3-Hydroxy-4-methoxy-2-nitrobenzaldehyde**.^[4] The molecule has significant polarity due to its multiple oxygen and nitrogen-containing functional groups.

Predicted Solubility:

- **High Solubility:** Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can accept hydrogen bonds and have high polarity.^{[5][6]} Also expected in polar protic solvents like lower-chain alcohols (methanol, ethanol) due to the ability to form hydrogen bonds.
- **Moderate Solubility:** Expected in solvents of intermediate polarity such as acetone, ethyl acetate, and ethers.^[7]
- **Low to Insoluble:** Expected in non-polar solvents like hexane, cyclohexane, and toluene. The aromatic ring provides some non-polar character, but it is overcome by the polar functional groups.
- **Insoluble in Water:** Despite its hydrogen bonding capability, the molecule's aromatic core and relatively large size for its number of polar groups likely lead to low aqueous solubility.^[7] This is a common characteristic for many organic intermediates.

Known Qualitative Data: Published data confirms it is generally soluble in organic solvents such as alcohols, ethers, and ketones, and insoluble in water.^[7] It has also been reported to be soluble in chloroform.^[8]

Recommended Protocol: Quantitative Solubility Determination

To address the absence of quantitative data, the following robust protocol for determining equilibrium solubility via the shake-flask method is provided. This method is a gold standard for establishing reliable solubility data.^[9]

Objective: To determine the equilibrium solubility of **3-Hydroxy-4-methoxy-2-nitrobenzaldehyde** in a selected organic solvent at a controlled temperature (e.g., 25 °C).

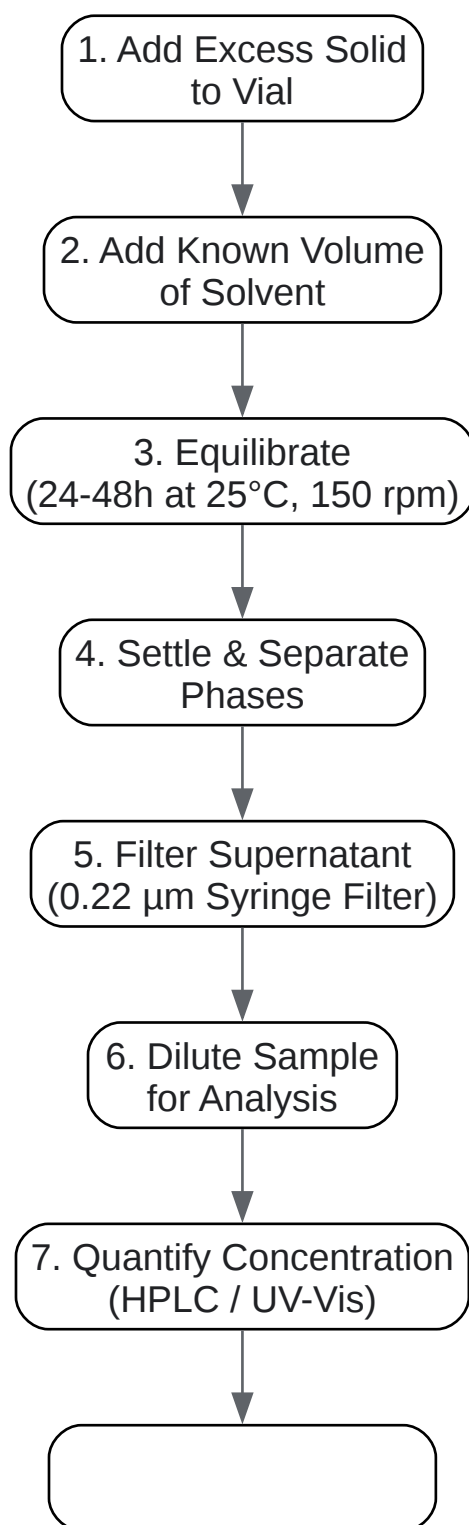
Materials:

- **3-Hydroxy-4-methoxy-2-nitrobenzaldehyde** (purity >98%)
- Solvent of choice (analytical grade)
- Scintillation vials or sealed flasks
- Orbital shaker with temperature control
- Volumetric flasks and pipettes
- Syringe filters (0.22 μm , PTFE or other solvent-compatible material)
- Analytical balance
- Calibrated HPLC-UV or UV-Vis spectrophotometer

Methodology:

- **Preparation:** Add an excess amount of the solid compound to a vial. "Excess" means enough solid will remain undissolved at equilibrium, ensuring saturation.
- **Solvent Addition:** Accurately add a known volume (e.g., 5.0 mL) of the chosen solvent to the vial.
- **Equilibration:** Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25 $^{\circ}\text{C}$) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for at least 24-48 hours. A longer time may be necessary to ensure equilibrium is reached.
- **Phase Separation:** After equilibration, let the vial stand undisturbed in the temperature-controlled environment to allow the excess solid to settle.
- **Sampling:** Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a 0.22 μm syringe filter into a clean vial to remove any undissolved micro-particles.
- **Dilution:** Accurately dilute the filtered sample with the solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve.

- Quantification: Analyze the diluted sample using a pre-calibrated HPLC-UV or UV-Vis spectrophotometer to determine the precise concentration of the compound.
- Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the result in appropriate units (e.g., mg/mL, g/L, or mol/L).

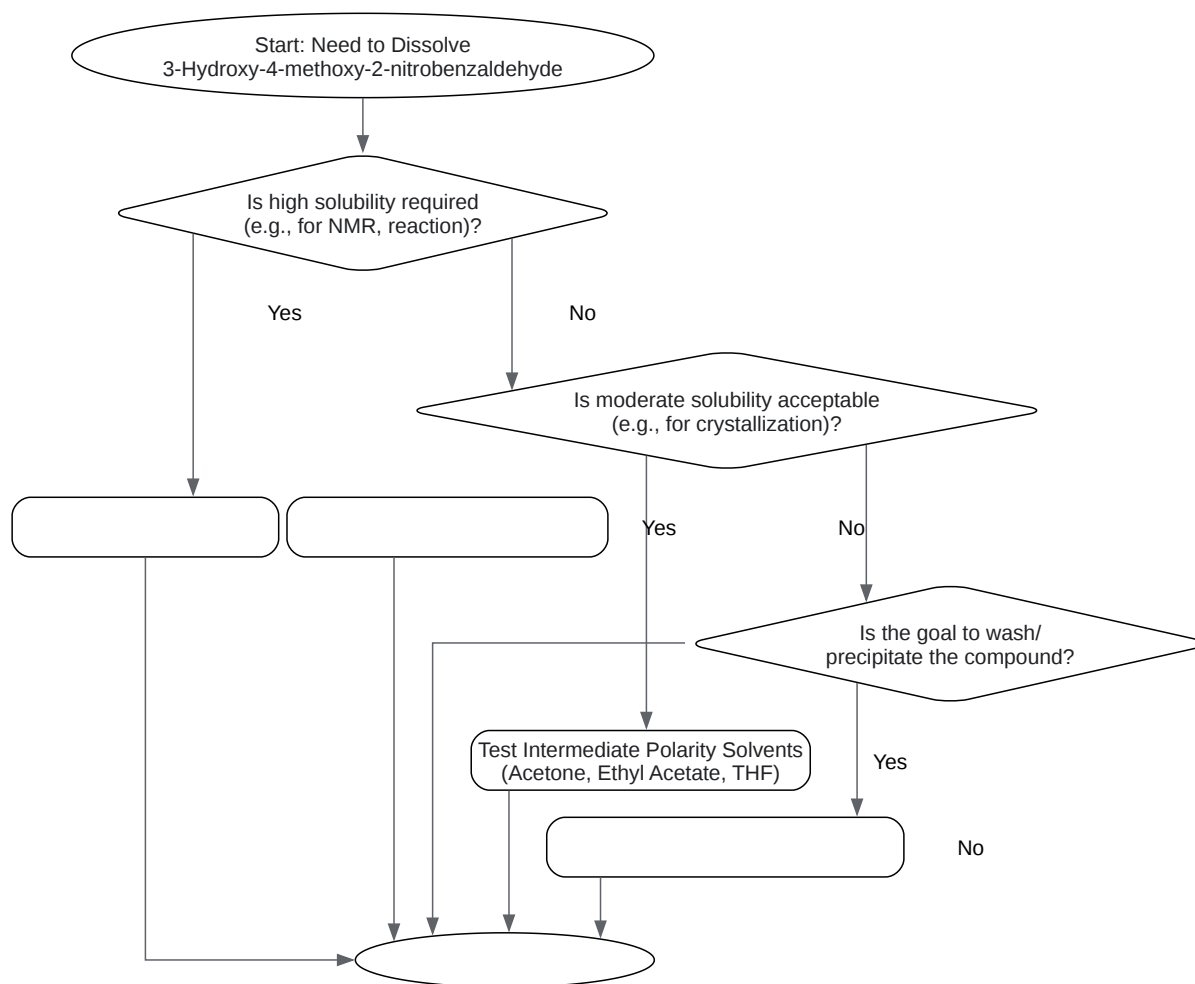


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Caption: Experimental workflow for quantitative solubility determination.

A Logic-Based Solvent Selection Framework

Choosing the right solvent is a systematic process. The following framework, based on the principles of polarity and specific molecular interactions, can guide solvent selection for solubility testing and reaction chemistry.



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